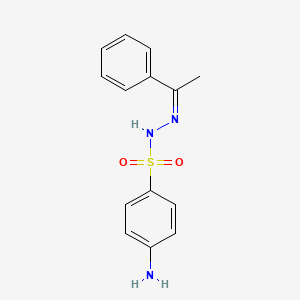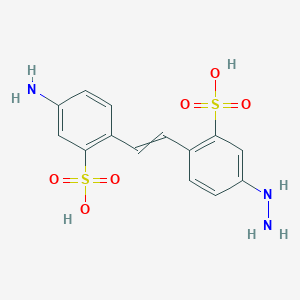
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of two propylcyclohexyl groups attached to a phenyl ring and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves multiple steps. One common method includes the reaction of trans-4-propylcyclohexyl bromide with phenyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with trans-4-propylcyclohexanecarboxylic acid under esterification conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)benzonitrile
- 4-(trans-4-Propylcyclohexyl)cyclohexan-1-one
- trans-4-Propylcyclohexyl (1r,1’s,4r,4’S)-4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylate
Uniqueness
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is unique due to its dual propylcyclohexyl groups and the presence of both phenyl and carboxylate functionalities. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84207-06-7 |
|---|---|
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3 |
Clave InChI |
UZJWKZVGCKRFQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)

![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
